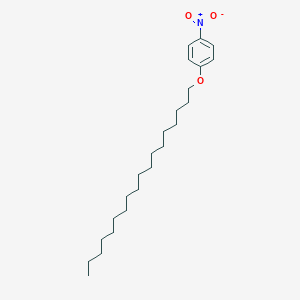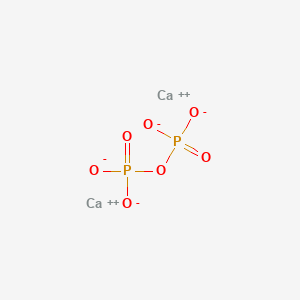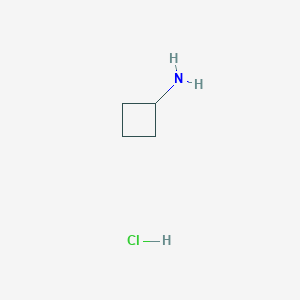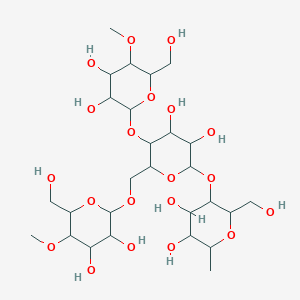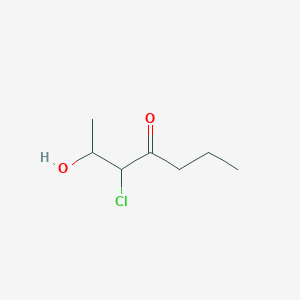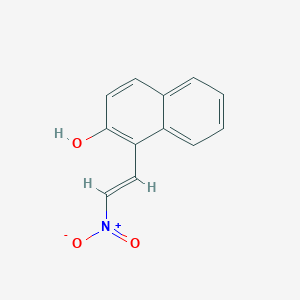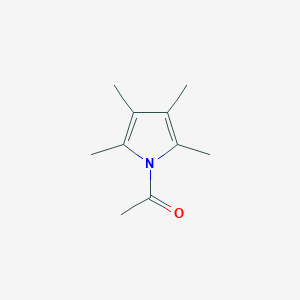
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone, also known as TEMPO, is a stable free radical that has been widely used in scientific research. TEMPO has a unique structure that makes it an excellent candidate for various applications, including catalysis, organic synthesis, and biomedical research.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been widely used in various scientific research applications, including catalysis, organic synthesis, and biomedical research. In catalysis, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone is used as a catalyst for the oxidation of alcohols to aldehydes and ketones. In organic synthesis, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone is used as a mediator for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. In biomedical research, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone is used as a free radical scavenger and an antioxidant. 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been shown to protect against oxidative stress-induced damage in vitro and in vivo.
Wirkmechanismus
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone acts as a stable free radical that can undergo redox reactions with other molecules. 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can act as a catalyst for the oxidation of alcohols to aldehydes and ketones by accepting an electron from the alcohol and transferring it to an oxidizing agent. In biomedical research, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone acts as a free radical scavenger by accepting free radicals and donating an electron to stabilize the radical.
Biochemische Und Physiologische Effekte
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can protect against oxidative stress-induced damage by scavenging free radicals. In vivo studies have shown that 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can protect against ischemia-reperfusion injury, neurodegenerative diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has several advantages for lab experiments, including its stability, its ability to act as a catalyst and mediator, and its ability to scavenge free radicals. However, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has some limitations, including its cost, its potential toxicity, and its limited solubility in some solvents.
Zukünftige Richtungen
There are many future directions for 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone research. One direction is the development of new synthetic methods for 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone that are more efficient and cost-effective. Another direction is the investigation of the potential toxicity of 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone and the development of safer derivatives. Additionally, the use of 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone in biomedical research is an area of active investigation, and there is a need for further studies to understand its mechanism of action and potential therapeutic applications. Finally, the development of new applications of 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone in catalysis and organic synthesis is an area of ongoing research.
Synthesemethoden
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using various oxidizing agents, such as sodium hypochlorite, potassium permanganate, and oxone. The most common method is the oxidation of 2,2,6,6-tetramethylpiperidine using sodium hypochlorite in the presence of a phase transfer catalyst. The reaction yields 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone in high purity and yield.
Eigenschaften
CAS-Nummer |
120892-95-7 |
|---|---|
Produktname |
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(2,3,4,5-tetramethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h1-5H3 |
InChI-Schlüssel |
OGVGQVKWQKNMAM-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C)C)C(=O)C)C |
Kanonische SMILES |
CC1=C(N(C(=C1C)C)C(=O)C)C |
Synonyme |
1H-Pyrrole, 1-acetyl-2,3,4,5-tetramethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

